

Spectroscopic Characterization of 2-Bromoacrylamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromoacrylamide

Cat. No.: B1589967

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylamide is a versatile bifunctional molecule of significant interest in organic synthesis and drug development.^[1] Its structure, featuring an electron-deficient alkene and a reactive bromine atom, allows it to participate in a variety of chemical transformations, including Michael additions, substitution reactions, and cycloadditions.^[1] This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize **2-bromoacrylamide**, offering a valuable resource for researchers working with this compound. The guide details experimental protocols and presents key spectroscopic data in a clear, tabular format for easy reference.

Physicochemical Properties

| Property | Value |
|-------------------|---|
| CAS Number | 70321-36-7 ^{[1][2][3]} |
| Molecular Formula | C ₃ H ₄ BrNO ^[2] |
| Molecular Weight | 149.97 g/mol ^{[1][2]} |
| IUPAC Name | 2-bromoprop-2-enamide ^[2] |

Spectroscopic Data

A comprehensive analysis of **2-bromoacrylamide** using various spectroscopic methods is crucial for its unambiguous identification and the assessment of its purity. The following sections summarize the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2-bromoacrylamide**, both ^1H and ^{13}C NMR provide characteristic signals that confirm its molecular structure.

^1H NMR (Proton NMR)

The ^1H NMR spectrum of **2-bromoacrylamide** is expected to show distinct signals for the vinyl protons and the amide protons. Due to the asymmetry of the molecule, the two vinyl protons are diastereotopic and should appear as distinct signals, likely doublets, due to coupling with each other. The amide protons may appear as a broad singlet.

^{13}C NMR (Carbon NMR)

The ^{13}C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the **2-bromoacrylamide** molecule: the carbonyl carbon, and the two sp^2 hybridized carbons of the double bond. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity.

| Spectroscopic Data | ^1H NMR (Predicted) | ^{13}C NMR (Predicted) |
|----------------------------------|--|---|
| Chemical Shift (δ , ppm) | Vinyl Protons: 6.0 - 7.5 (m)Amide Protons: 5.5 - 8.0 (br s) | C=O: 160 - 170C-Br: 110 - 125=CH ₂ : 125 - 140 |
| Multiplicity | m = multiplet, br s = broad singlet | |
| Solvent | CDCl_3 or DMSO-d_6 | CDCl_3 or DMSO-d_6 |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of **2-bromoacrylamide** will exhibit characteristic absorption bands for the amide and alkene functional groups.

| Vibrational Mode | Frequency (cm ⁻¹) | Intensity |
|-----------------------|-------------------------------|---------------|
| N-H Stretch (Amide) | 3400 - 3200 | Strong, broad |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | 1650 - 1550 | Medium |
| C=C Stretch (Alkene) | 1640 - 1600 | Medium |
| =C-H Bend (Alkene) | 1000 - 650 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-bromoacrylamide**, the mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of bromine, the amide group, or other small fragments. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak and any bromine-containing fragment peaks will appear as a pair of peaks (M⁺ and M+2) with approximately equal intensity.

| m/z | Assignment |
|---------|-----------------------------------|
| 149/151 | [M] ⁺ (Molecular Ion) |
| 70 | [M - Br] ⁺ |
| 105/107 | [M - C=O] ⁺ |
| 44 | [CONH ₂] ⁺ |

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-bromoacrylamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer frequency: 400 MHz or higher.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
 - Pulse width: 30-90 degrees.
- Instrument Parameters (¹³C NMR):
 - Spectrometer frequency: 100 MHz or higher.
 - Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Technique: Proton-decoupled for singlet peaks.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of **2-bromoacrylamide** with dry potassium bromide (KBr) and press into a thin, transparent pellet.

- Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Acquisition: Record a background spectrum (of the empty sample holder or clean ATR crystal) and then the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.

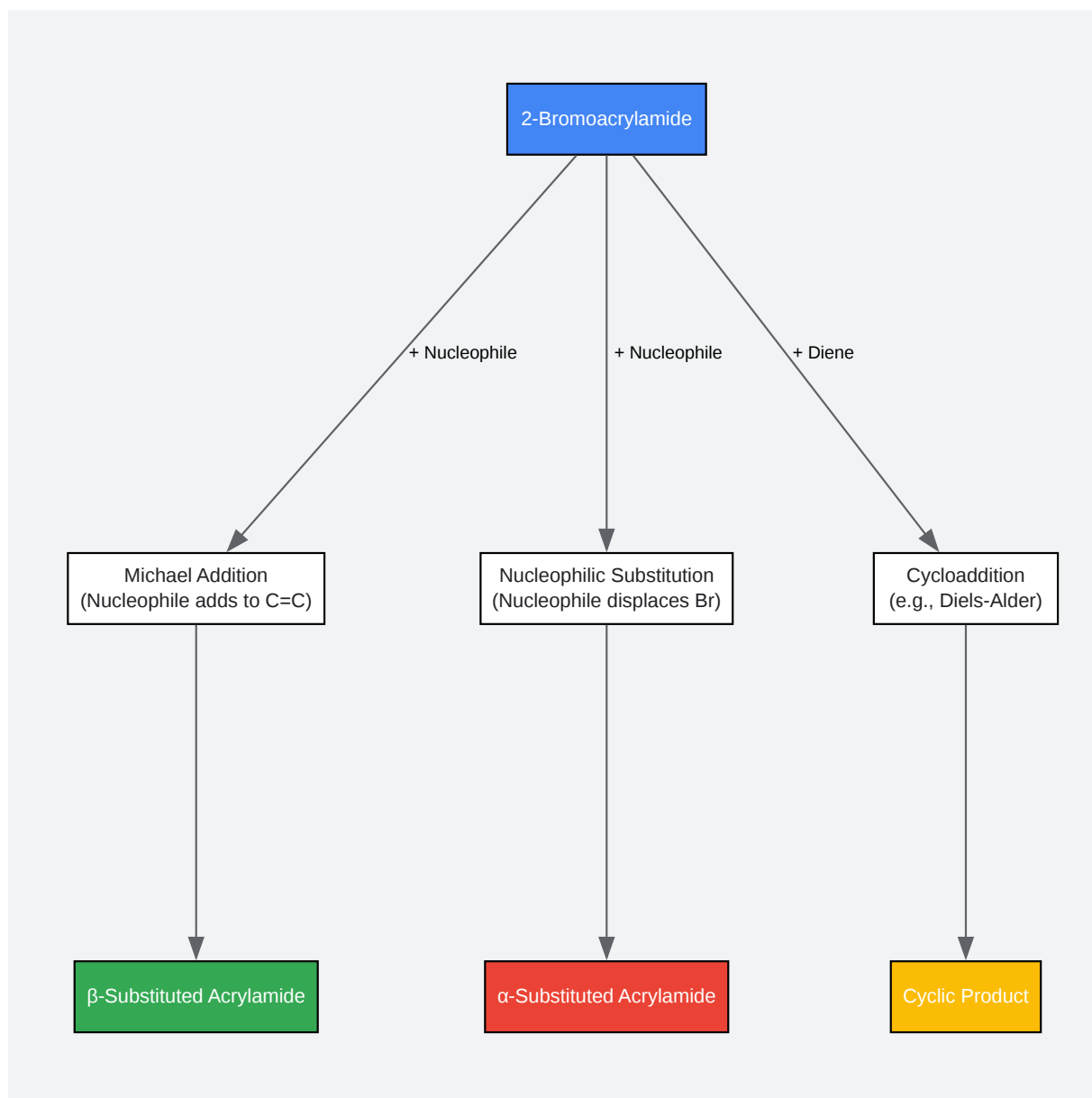
Mass Spectrometry

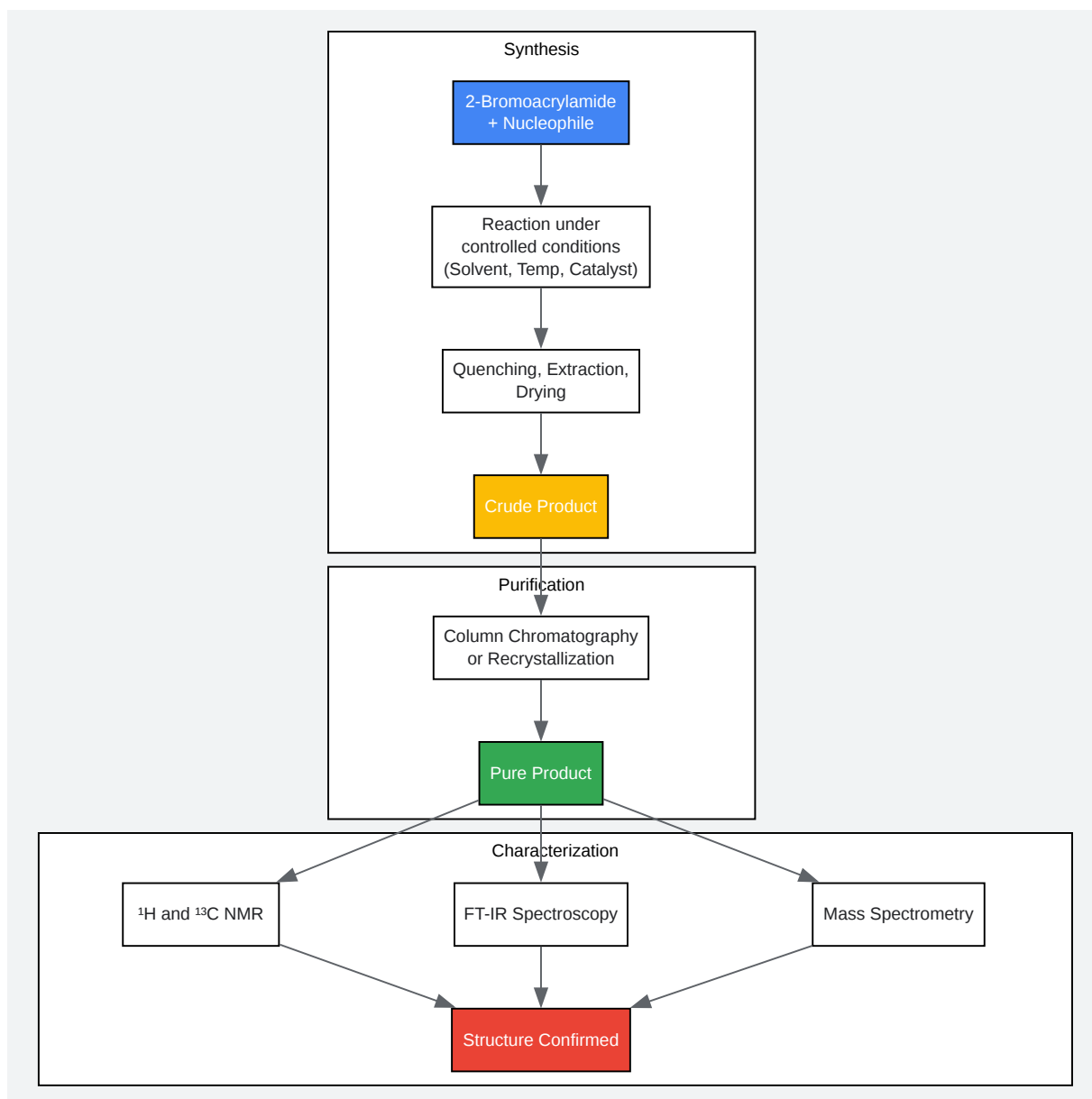
- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
- Instrument Parameters:
 - Ionization energy: Typically 70 eV for EI.
 - Mass range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-200).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Reactivity and Synthetic Utility

2-Bromoacrylamide is a valuable building block in organic synthesis due to its dual reactivity. The electron-withdrawing amide group activates the double bond for Michael addition, while the

bromine atom can be displaced in nucleophilic substitution reactions. This allows for the synthesis of a wide range of functionalized molecules.





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References

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